1,6-Bismaleimidohexane
Overview
Description
Synthesis Analysis
The synthesis of BMI and related bismaleimide compounds often involves the reaction of maleic anhydride with diamines containing flexible or rigid linker units. For instance, novel BMIs with oxyalkylene linkages can be synthesized from diamines, allowing control over the processing and final properties of the resulting polymers by adjusting the length of the aliphatic groups or the pendant groups in the BMI structure (Goldfarb, Feld, & Saikumar, 1993).
Molecular Structure Analysis
The molecular structure of BMI significantly influences its properties and reactivity. The presence of maleimide functional groups allows for further functionalization and cross-linking through various chemical reactions. Structural modifications, such as incorporating flexible oxyalkylene linkages or rigid aromatic units, can adjust the material's thermal and mechanical properties to meet specific application requirements.
Chemical Reactions and Properties
BMIs undergo several chemical reactions, including polymerization and cross-linking, contributing to their widespread use in high-performance materials. For example, the Michael addition of diamines to the electrophilic carbon–carbon double bonds of BMI can produce polyimides with varying properties depending on the diamine used and the reaction conditions (White, Scaia, & Snider, 1984).
Scientific Research Applications
Application in Polymer Materials
- Scientific Field : Materials Science and Engineering
- Summary of the Application : 1,6-Bismaleimidohexane (BMI) is used in the development of a thermosetting resin system. This system is created via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO) .
- Methods of Application or Experimental Procedures : The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics. The dispersibility of AS-GO in the resin was observed through polarizing optical microscopy (POM), which indicates that AS-GO has good dispersibility in the resin due to GO modified with allylated siloxane which has a good phase compatibility with BMI .
- Results or Outcomes : The effect of AS-GO on the thermomechanical and mechanical properties of the cured modified resin was studied. Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability. Using dynamic mechanical analysis, a marked increase in glass transition temperature ( Tg) with increasing AS-GO content was observed. Mechanical property analyses revealed a possible effect of AS-GO as a toughener, and the results showed that an addition of 0.3% AS-GO maximized the toughness of the modified resin systems .
Application in Mechanochemistry
- Scientific Field : Mechanochemistry
- Summary of the Application : BMI is used as a crosslinker in the development of thiospiropyran-containing polymers. When BMI is present, sonication of these polymers leads to crosslinking of the linear polymers into insoluble networks .
- Methods of Application or Experimental Procedures : The process involves the use of sonication in the presence of BMI. The threshold force to activate the thiospiropyran (STP) is calculated to be 2.0 nN, which is distinctly lower than for other mechanophores .
- Results or Outcomes : The result is the formation of insoluble networks from linear polymers. This application provides a unique approach to investigate macroscopic deformation, failure, and healing of polymer materials .
Application in Protein Labeling & Crosslinking
- Scientific Field : Biochemistry
- Summary of the Application : BMI is used as a sulfhydryl reactive homobifunctional crosslinking reagent. It permits irreversible cross-linking of sulfhydral containing compounds at a pH range of 6.5 to 7.5 .
- Methods of Application or Experimental Procedures : The process involves the use of BMI under mild conditions to cross-link sulfhydryl containing compounds .
- Results or Outcomes : The result is the formation of cross-linked compounds, which can be useful in various biochemical applications, including protein labeling and crosslinking .
Application in Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Summary of the Application : BMI is used as a branching agent in the synthesis of highly branched polymethacrylates .
- Methods of Application or Experimental Procedures : The process involves the use of BMI as a branching agent in the atom transfer radical copolymerization of 2-ethylhexyl methacrylate with different divinyl branchers .
- Results or Outcomes : The result is the formation of highly branched polymethacrylates. These branched polymers exhibit superior performance as viscosity index improvers (VIIs) of lubricants compared to linear polymers and other branched polymers .
Application in High-Tech Fields
- Scientific Field : High-Tech Materials
- Summary of the Application : BMI resins are widely used in high-tech fields due to their good thermal stability, great mechanical properties, and good moisture, radiation, and corrosion resistance after the curing process .
- Methods of Application or Experimental Procedures : The process involves the use of BMI resins in various applications, such as in the development of materials with high thermal stability and great mechanical properties .
Safety And Hazards
properties
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073343 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bismaleimidohexane | |
CAS RN |
4856-87-5 | |
Record name | 1,6-Bismaleimidohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Bismaleimidohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimaleimidohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-Bismaleimidohexane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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